Dimethyl ether

Description

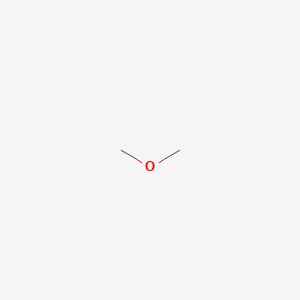

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3OCH3 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026937 | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |

CAS No. |

115-10-6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM13FS69BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-217.3 °F (NTP, 1992), -141.5 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dimethyl Ether: A Sustainable Energy Source for the Future

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl ether (DME), a versatile and clean-burning fuel, is emerging as a significant contender in the global transition towards sustainable energy. Its ability to be produced from a variety of feedstocks, including renewable resources and captured carbon dioxide, positions it as a key enabler of a circular carbon economy. This technical guide provides a comprehensive overview of the core aspects of DME as a sustainable energy source, encompassing its fundamental properties, production methodologies, and diverse applications. Detailed experimental protocols, quantitative data summaries, and process visualizations are presented to offer a thorough resource for researchers and professionals in the field.

Introduction

This compound (CH₃OCH₃) is the simplest ether and exists as a colorless, non-toxic, and non-carcinogenic gas under ambient conditions.[1] It can be easily liquefied under moderate pressure, making its storage and transportation comparable to that of liquefied petroleum gas (LPG).[1] With a high cetane number (55-60), DME is an excellent substitute for diesel fuel in compression ignition engines, offering significantly lower emissions of particulate matter (PM), sulfur oxides (SOx), and nitrogen oxides (NOx).[2][3] Furthermore, its potential as a hydrogen carrier and a building block for other chemicals underscores its importance in a future sustainable energy landscape.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DME is essential for its production, handling, and application. Table 1 provides a summary of these key properties, with comparisons to conventional fuels where relevant.

| Property | This compound (DME) | Diesel | Gasoline |

| Chemical Formula | CH₃OCH₃ | Approx. C₁₂H₂₃ | Approx. C₈H₁₈ |

| Molecular Weight ( g/mol ) | 46.07 | ~170 | ~114 |

| Boiling Point (°C) | -24.8 | 180-360 | 30-225 |

| Liquid Density ( kg/m ³ at 20°C) | 668 | 820-850 | 710-770 |

| Cetane Number | 55-60 | 40-55 | <15 |

| Lower Heating Value (MJ/kg) | 28.8 | 42.5 | 44.4 |

| Autoignition Temperature (°C) | 235 | 210 | 246-280 |

| Flammability Limits in Air (vol%) | 3.4 - 27 | 0.6 - 7.5 | 1.4 - 7.6 |

| Oxygen Content (wt%) | 34.8 | 0 | 0 |

| Solubility in Water (g/L at 20°C) | 71 | Insoluble | Insoluble |

Production of this compound

DME can be produced through various pathways, broadly categorized as indirect and direct synthesis, utilizing a range of feedstocks from fossil fuels to renewable resources.

Indirect Synthesis

The conventional and most established method for DME production is the indirect route, which involves two main steps: the synthesis of methanol (B129727) from syngas (a mixture of CO and H₂) followed by the dehydration of methanol to DME.[4]

Step 1: Methanol Synthesis CO + 2H₂ ↔ CH₃OH

Step 2: Methanol Dehydration 2CH₃OH ↔ CH₃OCH₃ + H₂O

The syngas can be generated from natural gas, coal, or biomass gasification.[5]

This protocol describes a typical laboratory-scale experiment for the dehydration of methanol to DME.

-

Catalyst Preparation: γ-Al₂O₃ is a commonly used catalyst due to its high surface area and acidity.[6] Commercial γ-Al₂O₃ can be used directly or prepared by calcining boehmite at 500-600°C for 4-6 hours.

-

Reactor Setup: A fixed-bed reactor is typically employed. For a lab-scale setup, a stainless-steel tube with a specific internal diameter is packed with a known amount of the γ-Al₂O₃ catalyst.

-

Experimental Procedure:

-

The catalyst is activated in situ by heating it to the reaction temperature under a flow of inert gas (e.g., N₂).

-

Methanol is vaporized and fed into the reactor along with the inert gas.

-

The reaction is typically carried out at atmospheric pressure and temperatures ranging from 250 to 400°C.[7]

-

The product stream is passed through a condenser to separate the liquid products (unreacted methanol and water) from the gaseous products (DME).

-

-

Product Analysis: The composition of the gaseous and liquid products is analyzed using gas chromatography (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

Direct Synthesis

Direct synthesis combines methanol synthesis and dehydration in a single reactor using a bifunctional catalyst system.[8] This approach offers potential advantages in terms of process intensification and improved CO conversion due to the in-situ conversion of methanol, which shifts the equilibrium of the methanol synthesis reaction.[8]

3CO + 3H₂ ↔ CH₃OCH₃ + CO₂

This protocol outlines a typical procedure for the direct synthesis of DME from syngas in a laboratory setting.

-

Catalyst Preparation: A bifunctional catalyst is prepared by physically mixing a methanol synthesis catalyst (e.g., CuO-ZnO-Al₂O₃) and a methanol dehydration catalyst (e.g., HZSM-5 or γ-Al₂O₃).[9] The CuO-ZnO-Al₂O₃ component can be prepared by co-precipitation of the corresponding metal nitrates with a precipitating agent like sodium carbonate.[10] The resulting precipitate is washed, dried, and calcined.

-

Reactor Setup: A high-pressure fixed-bed reactor is used. The reactor is loaded with the bifunctional catalyst.

-

Experimental Procedure:

-

The catalyst is reduced in-situ with a diluted hydrogen stream (e.g., 5% H₂ in N₂) at elevated temperatures to activate the copper component.[10]

-

A pre-mixed syngas (H₂/CO ratio typically around 2) is fed to the reactor at a specific gas hourly space velocity (GHSV).

-

The reaction is conducted at elevated pressures (e.g., 20-50 bar) and temperatures (e.g., 240-280°C).[9]

-

-

Product Analysis: The reactor effluent is analyzed online using a gas chromatograph to determine the concentrations of reactants and products (DME, methanol, CO₂, water, and unreacted syngas).

DME from Renewable Feedstocks

The sustainability of DME is significantly enhanced when produced from renewable resources such as biomass and captured CO₂.

The biomass-to-DME pathway typically involves the gasification of biomass to produce syngas, followed by either the indirect or direct synthesis route.[11]

Process Flow for Biomass to DME:

Caption: Process flow for renewable DME production from biomass.

Utilizing captured CO₂ as a feedstock for DME synthesis represents a promising carbon capture and utilization (CCU) technology. The process involves the catalytic hydrogenation of CO₂ to produce DME, typically through the direct synthesis route.[12]

Key Reactions in CO₂ Hydrogenation to DME: [12] CO₂ + 3H₂ ↔ CH₃OH + H₂O (Methanol Synthesis) 2CH₃OH ↔ CH₃OCH₃ + H₂O (Methanol Dehydration) CO₂ + H₂ ↔ CO + H₂O (Reverse Water-Gas Shift)

Experimental Protocol: CO₂ Hydrogenation to DME [13]

-

Catalyst: A bifunctional catalyst, such as a physical mixture of Cu-ZnO-Al₂O₃ (CZA) for methanol synthesis and a solid acid catalyst like Al-Zr-SBA-15 for methanol dehydration.

-

Reactor: A fixed-bed stainless steel reactor.

-

Procedure:

-

The catalyst is activated in a flow of H₂/N₂.

-

A feed gas mixture of H₂ and CO₂ (typically a molar ratio of 3:1) is introduced into the reactor.

-

Typical reaction conditions are a temperature of 240°C, a pressure of 3 MPa, and a GHSV of 1500 mL gcat⁻¹ h⁻¹.[13]

-

-

Analysis: The product stream is analyzed by gas chromatography.

Production Process Parameters

The efficiency and selectivity of DME production are highly dependent on the process parameters. Table 2 summarizes typical parameters for different production routes.

| Production Route | Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | CO/CO₂ Conversion (%) | DME Selectivity (%) |

| Indirect Synthesis (Methanol Dehydration) | Methanol | γ-Al₂O₃, Zeolites | 250 - 400 | 1 - 20 | >80 (Methanol) | >99 |

| Direct Synthesis | Syngas (H₂/CO) | CuO-ZnO-Al₂O₃ / HZSM-5 | 240 - 280 | 20 - 50 | 40 - 70 (CO) | 70 - 90 |

| CO₂ Hydrogenation | CO₂, H₂ | CZA / Al-Zr-SBA-15 | 240 - 260 | 30 - 50 | 20 - 30 (CO₂) | 60 - 75 |

| Biomass Gasification + Direct Synthesis | Biomass | (as above) | 250 - 300 | 30 - 50 | 50 - 60 (CO) | 70 - 85 |

Applications of this compound

DME's favorable properties make it suitable for a wide range of applications, contributing to a more sustainable energy system.

Transportation Fuel

With its high cetane number and clean combustion characteristics, DME is an excellent alternative to diesel fuel. Its use in compression ignition engines results in a significant reduction in harmful emissions.[14]

Comparative Engine Emissions (DME vs. Diesel):

| Pollutant | DME | Diesel | Reduction with DME |

| NOx (g/kWh) | 1.5 - 3.0 | 4.0 - 10.0 | 50 - 70% |

| Particulate Matter (PM) (g/kWh) | ~0 | 0.1 - 0.5 | >99% |

| SOx (g/kWh) | 0 | 0 - 0.05 | 100% |

| CO (g/kWh) | 0.1 - 0.5 | 0.5 - 2.0 | 50 - 75% |

| Unburned Hydrocarbons (HC) (g/kWh) | 0.2 - 0.8 | 0.2 - 0.6 | Variable |

Note: Emission levels are highly dependent on engine technology, operating conditions, and after-treatment systems.

Household Fuel

DME can be blended with LPG or used as a direct substitute for cooking and heating, offering a cleaner-burning alternative to traditional fuels.[15]

Hydrogen Carrier

DME is a promising carrier for hydrogen due to its high hydrogen content by weight (13%) and ease of liquefaction and transport.[16] Hydrogen can be produced from DME through steam reforming.

DME Steam Reforming Process: [16] CH₃OCH₃ + H₂O → 2CH₃OH (Hydrolysis) CH₃OH + H₂O → 3H₂ + CO₂ (Methanol Steam Reforming) Overall Reaction: CH₃OCH₃ + 3H₂O → 6H₂ + 2CO₂

Experimental Protocol: DME Steam Reforming [17]

-

Catalyst: A physical mixture of a DME hydrolysis catalyst (e.g., H-ZSM-5) and a methanol steam reforming catalyst (e.g., Cu/ZnO/Al₂O₃).[17]

-

Reactor: A fixed-bed reactor.

-

Procedure:

-

Analysis: The product gas composition (H₂, CO₂, CO, and unreacted DME) is analyzed using gas chromatography.

Chemical Feedstock

DME serves as a valuable intermediate for the production of other chemicals, such as light olefins (ethylene and propylene), which are key building blocks for plastics and other materials.

Sustainability Assessment

The sustainability of DME as an energy source is a critical consideration. A comprehensive assessment should evaluate its environmental, economic, and social impacts throughout its life cycle.

Logical Workflow for Sustainability Assessment of DME:

Caption: A framework for assessing the sustainability of DME.

Conclusion

This compound presents a compelling case as a sustainable energy source with the potential to decarbonize various sectors. Its production from renewable feedstocks and CO₂, coupled with its clean combustion properties and versatility, makes it a key technology for a sustainable energy future. Continued research and development in catalyst technology, process optimization, and infrastructure development will be crucial to realizing the full potential of DME. This technical guide serves as a foundational resource for professionals engaged in advancing this promising energy vector.

References

- 1. testinglab.com [testinglab.com]

- 2. Emission Test Cycles: FTP-75 [dieselnet.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. oil-gasportal.com [oil-gasportal.com]

- 6. researchgate.net [researchgate.net]

- 7. cetjournal.it [cetjournal.it]

- 8. mdpi.com [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. researchgate.net [researchgate.net]

- 11. Increasing this compound production from biomass-derived syngas via sorption enhanced this compound synthesis - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01172J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Direct synthesis of this compound from CO2 hydrogenation over a highly active, selective and stable catalyst containing Cu–ZnO–Al2O3/Al–Zr(1 : 1)-SBA-15 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. afdc.energy.gov [afdc.energy.gov]

- 15. Process simulation of single-step this compound production via biomass gasification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research of Hydrogen Production by this compound Reforming in Fuel Cells [scirp.org]

- 17. hfe.irost.ir [hfe.irost.ir]

Physicochemical Properties of Dimethyl Ether at High Pressure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl ether (DME), the simplest ether with the formula CH₃OCH₃, is a colorless, non-toxic, and environmentally friendly compound.[1] Its properties, which are similar to those of liquefied petroleum gas (LPG), have led to its use in a variety of applications, including as an aerosol propellant, a clean-burning alternative fuel, and a refrigerant.[2][3] In the pharmaceutical and chemical industries, DME is gaining attention as a versatile solvent and extraction agent, particularly under high-pressure conditions where its unique physicochemical properties can be finely tuned.[4][5]

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound at elevated pressures. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are exploring the use of DME in their work. The guide summarizes key quantitative data in structured tables for easy reference and comparison, details the experimental protocols used to measure these properties, and provides visualizations of experimental workflows and phase behavior.

Core Physicochemical Properties

The behavior of this compound under high pressure is critical for its application in various industrial and research settings. Key properties such as density, viscosity, vapor pressure, and phase behavior are significantly influenced by pressure and temperature.

Critical and Triple Point Data

The critical point represents the temperature and pressure above which a distinct liquid and gas phase do not exist, while the triple point is the condition at which the solid, liquid, and vapor phases coexist in equilibrium. These fundamental constants are crucial for understanding the overall phase behavior of DME.

| Property | Value | Unit | Reference |

| Critical Temperature (Tc) | 126.95 | °C | [6] |

| 400.378 ± 0.01 | K | [7] | |

| Critical Pressure (Pc) | 53.7 | bar | [6] |

| 5336.8 ± 50 | kPa | [8] | |

| Critical Density (ρc) | 270.99 | kg/m ³ | [6] |

| 5.94 ± 0.25 | mol/dm³ | [7] | |

| Triple Point Temperature | -141.50 | °C | [6] |

| 131.66 | K | [8] | |

| Triple Point Pressure | 3.05E-5 | bar | [6] |

| 2.2 | Pa | [8] |

High-Pressure Vapor Pressure Data

The vapor pressure of a substance is the pressure exerted by its vapor when the vapor is in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Understanding the vapor pressure of DME at different temperatures is essential for its safe storage and handling in pressurized systems.

| Temperature (K) | Pressure (kPa) | Reference |

| 219 | 22 | [9] |

| 233 | 54 | [10] |

| 293.15 | 345 | [10] |

| 361 | 2622 | [9] |

| 393.15 | 2760 | [10] |

| 399 | 5146 | [10] |

High-Pressure Density and PVT Properties

The pressure-volume-temperature (PVT) properties, including density, are fundamental for equipment design and process modeling. Several studies have investigated the PVT behavior of DME over a range of high pressures and temperatures.

| Temperature (K) | Pressure (kPa) | Molar Volume (dm³/mol) | Density ( kg/m ³) | Reference |

| 219 - 361 | 22 - 2622 | 1.45 - 4.66 | - | [2] |

| 243.15 - 373.15 | up to ~22,000 | - | - | [10] |

| - | up to 50,000 | up to 19 mol/dm³ | - | [7] |

Note: Specific density values at given P, T conditions are often presented in graphical form or as extensive data sets in the original publications.

High-Pressure Viscosity Data

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications involving fluid transport and lubrication. The viscosity of liquid DME is known to be low and is influenced by both temperature and pressure.[11][12]

| Temperature (°C) | Pressure (bar) | Kinematic Viscosity (cSt) | Reference |

| -40 | Saturated | 0.37 | [12] |

| 20 | 5.3 | 0.23 | [12] |

| 20 | 500 | 0.33 | [12] |

| 25 | Saturated | 0.184 | [11] |

| 80 | Saturated | 0.17 | [12] |

High-Pressure Solubility Data

The solubility of other substances in DME, and the solubility of DME in other solvents, are important for its use in extraction and reaction processes.

| Solute | Solvent | Temperature (°C) | Pressure (atm) | Solubility | Reference |

| Water | This compound | 18 | - | 7.0 g / 100 g | [3] |

| Water | This compound | 24 | 5 | 35 wt% | [3] |

| This compound | Water | 20 | - | 34 wt% | [5] |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound at high pressure relies on specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Measurement of PVT Properties (Isochoric Method)

The isochoric method is a precise technique for determining the pressure-volume-temperature (PVT) relationship of fluids.

-

Apparatus Preparation: A constant volume cell of known internal volume is used. The cell is typically made of a material that can withstand high pressures and temperatures, such as stainless steel. The system is evacuated to remove any residual gases.

-

Sample Loading: A precisely known mass of high-purity this compound is charged into the cell. The mass is determined gravimetrically.

-

Thermostatic Control: The cell is placed in a thermostatic bath with high-precision temperature control (e.g., ±0.015 K).[2] The temperature is measured using a calibrated thermometer.

-

Pressure Measurement: The pressure inside the cell is measured using a high-accuracy pressure transducer. The system is allowed to reach thermal equilibrium at a set temperature.

-

Data Acquisition: Once the temperature and pressure have stabilized, the values are recorded.

-

Isochoric Runs: For a given mass of DME (constant density), the temperature of the bath is incrementally changed, and the corresponding equilibrium pressure is measured at each step. This constitutes a single isochoric run.

-

Data Analysis: The collected P-T data for different isochores (different initial masses of DME) are used to construct the PVT surface of the fluid.

Measurement of Vapor Pressure (Constant Volume Apparatus)

A constant volume apparatus is commonly employed for accurate vapor pressure measurements.

-

Apparatus: A thermostatted cell of a fixed, known volume is connected to a pressure measurement system.[9]

-

Sample Preparation: The cell is first evacuated to a high vacuum. A sample of purified this compound is then introduced into the cell. The amount of sample is sufficient to ensure the presence of both liquid and vapor phases in the desired temperature range.

-

Equilibrium Measurement: The cell is maintained at a constant temperature using a liquid bath. The system is allowed to reach equilibrium, at which point the pressure is measured using a calibrated pressure transducer. The uncertainty in temperature measurements can be as low as ±5 mK, and for pressure, ±0.7 kPa.[10]

-

Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is again allowed to reach equilibrium before the pressure is recorded.

-

Data Correlation: The experimental vapor pressure data as a function of temperature are often fitted to a vapor pressure equation, such as the Wagner equation, to provide a continuous representation of the data.[9][10]

Measurement of Viscosity (Volatile Fuel Viscometer)

Due to the low viscosity and high volatility of DME, specialized viscometers are required. The volatile fuel viscometer (VFVM) is one such apparatus.[11]

-

Apparatus: The VFVM consists of a standard glass capillary viscometer enclosed within a pressure-resistant glass tube. This setup allows for the measurement of viscosity at pressures up to 15 bar.[11]

-

Sample Introduction: Liquid DME is carefully introduced into the capillary viscometer.

-

Pressurization: The outer glass tube is pressurized with an inert gas to maintain the DME in its liquid state at the measurement temperature.

-

Measurement Principle: The time taken for a fixed volume of the liquid DME to flow through the capillary under gravity is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the calibration constant of the viscometer. It is crucial to ensure that the measurements are made at low Reynolds numbers to avoid the need for significant correction factors.[11]

Visualizations

Experimental Workflow for High-Pressure Physicochemical Property Measurement

Caption: A generalized workflow for the experimental determination of physicochemical properties of this compound at high pressure.

Phase Diagram of this compound

Caption: A schematic representation of the pressure-temperature phase diagram for this compound, illustrating the solid, liquid, gas, and supercritical fluid regions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. This compound | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. afdc.energy.gov [afdc.energy.gov]

- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 7. researchgate.net [researchgate.net]

- 8. srd.nist.gov [srd.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl Ether Synthesis from CO2 Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl ether (DME) via the hydrogenation of carbon dioxide. DME is a promising clean fuel and a valuable chemical intermediate. This document details the core aspects of the synthesis process, including reaction mechanisms, catalytic systems, experimental protocols, and quantitative performance data.

Introduction

The catalytic hydrogenation of CO2 to this compound (DME) is a key technology for carbon capture and utilization (CCU), offering a pathway to convert a primary greenhouse gas into a valuable and cleaner-burning fuel.[1][2] The direct, one-step synthesis of DME from CO2 is particularly attractive as it can be more efficient and economical than the traditional two-step process that involves methanol (B129727) synthesis and subsequent dehydration.[2][3] This guide focuses on the direct synthesis route, which utilizes bifunctional catalysts to carry out both the methanol synthesis and its dehydration in a single reactor.[1][2][4]

The overall chemical transformation for the direct synthesis of DME from CO2 is as follows:

2CO₂ + 6H₂ ↔ CH₃OCH₃ + 3H₂O

This process is typically carried out at elevated temperatures and pressures over a bifunctional catalyst system that combines a metal-oxide component for CO2 hydrogenation to methanol and an acidic component for the subsequent dehydration of methanol to DME.[1][2][5]

Reaction Mechanisms and Thermodynamics

The direct hydrogenation of CO2 to DME involves a network of reactions occurring on the surface of the bifunctional catalyst. The primary reaction pathway consists of two main steps:

-

CO2 Hydrogenation to Methanol: Carbon dioxide is hydrogenated to methanol on the metallic sites of the catalyst.[1][6][7] CO₂ + 3H₂ ↔ CH₃OH + H₂O

-

Methanol Dehydration to DME: The methanol produced is then dehydrated to DME on the acidic sites of the catalyst.[1][6][7] 2CH₃OH ↔ CH₃OCH₃ + H₂O

A significant side reaction is the Reverse Water-Gas Shift (RWGS) reaction, which competes for CO2 and H2 and produces carbon monoxide.[1][6][8]

CO₂ + H₂ ↔ CO + H₂O

The hydrogenation reactions are exothermic, while the RWGS reaction is endothermic.[8] Consequently, lower reaction temperatures favor DME and methanol formation from a thermodynamic standpoint, but higher temperatures are required to achieve sufficient reaction rates.[1][3][8] High pressure is thermodynamically favorable for DME synthesis as it involves a reduction in the number of moles.[3]

Below is a diagram illustrating the core reaction pathways in the direct synthesis of DME from CO2.

Caption: Core reaction pathways in direct CO2 hydrogenation to DME.

Bifunctional Catalysts

The key to a successful one-step DME synthesis is the development of an efficient bifunctional catalyst that possesses both metallic and acidic functionalities.[1][2][4][5]

-

Methanol Synthesis Component: The most commonly studied catalysts for CO2 hydrogenation to methanol are based on copper and zinc oxides (Cu-ZnO), often with a third component like alumina (B75360) (Al2O3) or zirconia (ZrO2) to enhance stability and activity.[1][2][9] The copper species are the active sites for methanol synthesis.[6]

-

Methanol Dehydration Component: The acidic function for methanol dehydration is typically provided by solid acids such as γ-alumina or zeolites like HZSM-5, ferrierite, and mordenite.[1][10] The acidic properties of these materials, such as the strength and density of acid sites, play a crucial role in their catalytic performance.[1]

The preparation method of the bifunctional catalyst is critical to its performance. Common methods include physical mixing of the two components and co-precipitation to achieve a more intimate contact between the metallic and acidic sites.[4][11]

Experimental Protocols

This section provides detailed methodologies for the preparation of a common bifunctional catalyst and the experimental procedure for catalytic testing.

Catalyst Preparation: Cu-ZnO-Al2O3/HZSM-5 via Co-precipitation and Physical Mixing

This protocol describes the synthesis of a Cu-ZnO-Al2O3 (CZA) catalyst via co-precipitation, which is then physically mixed with a commercial HZSM-5 zeolite.

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium carbonate (Na₂CO₃)

-

HZSM-5 zeolite powder

-

Distilled water

Procedure:

-

Preparation of Precursor Solution: Prepare an aqueous solution of the metal nitrates with a specific molar ratio (e.g., Cu:Zn:Al = 6:3:1).[12] Dissolve the calculated amounts of copper, zinc, and aluminum nitrates in distilled water.

-

Preparation of Precipitant Solution: Prepare a 1 M aqueous solution of sodium carbonate.[12]

-

Co-precipitation: Heat a beaker of distilled water to 60-70°C with vigorous stirring.[12] Simultaneously, add the metal nitrate solution and the sodium carbonate solution dropwise to the heated water, maintaining a constant pH of around 7.0.

-

Aging: After the addition is complete, continue stirring the suspension at the same temperature for 1-2 hours to age the precipitate.[13]

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with distilled water until the pH of the filtrate is neutral. This step is crucial to remove residual sodium ions.

-

Drying: Dry the resulting filter cake in an oven at 100-120°C overnight.[12]

-

Calcination: Calcine the dried powder in a muffle furnace in static air. A typical calcination program is to ramp the temperature to 350-450°C at a rate of 2-5°C/min and hold for 3-4 hours.[14]

-

Physical Mixing: The calcined CZA powder is then physically mixed with the HZSM-5 zeolite powder in a desired weight ratio (e.g., 1:1).

Catalytic Activity Testing in a Fixed-Bed Reactor

Experimental Setup:

A typical setup consists of a gas delivery system with mass flow controllers, a high-pressure fixed-bed reactor (usually a stainless steel tube), a furnace with a temperature controller, a back-pressure regulator to maintain the desired pressure, and an online gas chromatograph (GC) for product analysis.[15]

Procedure:

-

Catalyst Loading: A specific amount of the bifunctional catalyst (e.g., 0.3-1.0 g) is loaded into the center of the reactor tube, with quartz wool plugs at both ends to hold the catalyst bed in place.[6][15]

-

Catalyst Reduction (Activation): The catalyst is reduced in-situ before the reaction. This is a critical step to activate the copper species. A typical reduction procedure involves flowing a mixture of H2 in an inert gas (e.g., 5% H2 in N2) over the catalyst bed while ramping the temperature to 250-400°C and holding for several hours.[6][15]

-

Reaction: After reduction, the reactor is cooled to the desired reaction temperature. The reactant gas mixture (CO2, H2, and an internal standard like N2) is then introduced into the reactor at a specific H2/CO2 molar ratio (typically 3:1) and a defined gas hourly space velocity (GHSV).[6][15] The reaction is carried out at a constant temperature and pressure.

-

Product Analysis: The effluent gas from the reactor is analyzed using an online GC equipped with both a thermal conductivity detector (TCD) for permanent gases (H2, CO, CO2, N2) and a flame ionization detector (FID) for hydrocarbons and oxygenates (methanol, DME).[15]

The following diagram illustrates a typical experimental workflow for catalyst testing.

Caption: Experimental workflow for catalyst testing.

Quantitative Data Presentation

The performance of different bifunctional catalysts for the direct synthesis of DME from CO2 hydrogenation is summarized in the following tables. The data is compiled from various literature sources to provide a comparative overview.

Table 1: Performance of Various Bifunctional Catalysts for Direct DME Synthesis from CO2 Hydrogenation

| Catalyst | T (°C) | P (bar) | H₂/CO₂ | GHSV (mL g⁻¹ h⁻¹) | CO₂ Conv. (%) | DME Sel. (%) | Ref. |

| CuO-ZnO-Al₂O₃/HZSM-5 | 230 | 25 | 3 | 1200 | 24.0 | - | [15] |

| CuO-ZnO-Al₂O₃-ZrO₂/HZSM-5 | 250 | 50 | 3 | 6000 | 30.9 | - | [16] |

| Al₂O₃/Cu/ZnO (SP-80) | 300 | 50 | 3 | - | 25.0 | 75.0 | [17] |

| CuZnAlZr | 260 | 30 | 3 | - | 19.3 | 48.1 | [10] |

| CuZnAlCe | 260 | 30 | 3 | - | 18.2 | 45.3 | [10] |

| CuZn-PTA@HNT | 260 | 30 | 3 | 12000 | 23.0 | 68.0 | [6] |

| CZA/Al-Zr(1:1)-SBA-15 | 240 | 30 | 3 | 1500 | 22.5 | 73.1 |

Table 2: Effect of Reaction Temperature on Catalyst Performance

| Catalyst | T (°C) | P (bar) | H₂/CO₂ | GHSV (mL g⁻¹ h⁻¹) | CO₂ Conv. (%) | DME Sel. (%) | Ref. |

| Al₂O₃/Cu/ZnO (SP-60) | 230 | 50 | 3 | - | 15.8 | 1.6 | [17] |

| Al₂O₃/Cu/ZnO (SP-60) | 250 | 50 | 3 | - | - | - | [17] |

| Al₂O₃/Cu/ZnO (SP-60) | 275 | 50 | 3 | - | - | - | [17] |

| Al₂O₃/Cu/ZnO (SP-60) | 300 | 50 | 3 | - | 24.8 | 53.4 | [17] |

| CuZn-PTA@HNT | 180 | 30 | 3 | 12000 | 12.4 | 2.4 | [6] |

| CuZn-PTA@HNT | 260 | 30 | 3 | 12000 | 26.9 | 68.9 | [6] |

| CuZn-PTA@HNT | 320 | 30 | 3 | 12000 | - | <68.9 | [6] |

Table 3: Effect of H₂/CO₂ Molar Ratio on Product Yield

| Catalyst | T (°C) | P (bar) | H₂/CO₂ | DME Yield (%) | MeOH Yield (%) | CO Yield (%) | Ref. |

| Generic Bifunctional | 250 | 30 | 1 | ~10 | ~5 | ~15 | [1] |

| Generic Bifunctional | 250 | 30 | 3 | ~20 | ~8 | ~12 | [1] |

| Generic Bifunctional | 250 | 30 | 5 | ~25 | ~10 | ~10 | [1] |

Conclusion

The direct synthesis of this compound from CO2 hydrogenation is a complex yet promising process for CO2 valorization. The development of highly active and stable bifunctional catalysts is paramount to achieving high DME yields. This guide has provided an in-depth overview of the key aspects of this technology, from the fundamental reaction mechanisms to detailed experimental protocols and comparative performance data. Further research and development in catalyst design, reactor engineering, and process optimization will be crucial for the industrial implementation of this sustainable technology.

References

- 1. Direct CO2 Hydrogenation over Bifunctional Catalysts to Produce this compound—A Review [mdpi.com]

- 2. Direct Synthesis of this compound from CO2: Recent Advances in Bifunctional/Hybrid Catalytic Systems | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional catalyst for direct DME synthesis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct Synthesis of this compound from CO2 Hydrogenation over Core-Shell Nanotube Bi-Functional Catalyst | MDPI [mdpi.com]

- 7. Exergetic Analysis of DME Synthesis from CO2 and Renewable Hydrogen [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. iris.unica.it [iris.unica.it]

- 11. researchgate.net [researchgate.net]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Catalysis Research | Effective Cu/ZnO/Al2O3 Catalyst for Methanol Production: Synthesis, Activation, Catalytic Performance, and Regeneration [lidsen.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis of MeOH and DME From CO2 Hydrogenation Over Commercial and Modified Catalysts [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Dimethyl Ether: A Green Solvent for Natural Product Extraction - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of sustainable and efficient extraction methods for natural products is a paramount concern in the pharmaceutical, nutraceutical, and food industries. Dimethyl ether (DME), a colorless, non-toxic, and environmentally benign solvent, has emerged as a promising green alternative to conventional organic solvents and supercritical fluids. This technical guide provides a comprehensive overview of the application of liquefied this compound for the extraction of a wide array of natural products. It delves into the physicochemical properties of DME that make it an attractive solvent, detailed experimental protocols for various compound classes, and quantitative comparisons of its extraction efficiency against traditional methods. Furthermore, this guide offers insights into the safety, handling, and environmental benefits of DME, alongside a look into the required experimental setups.

Introduction: The Case for this compound as a Green Solvent

The extraction of bioactive compounds from natural sources is a critical step in the discovery and development of new drugs, functional foods, and cosmetics. For decades, this process has been dominated by the use of organic solvents like hexane (B92381), methanol, and acetone. While effective, these solvents often pose significant environmental and health risks, including toxicity, flammability, and the generation of hazardous waste. Supercritical carbon dioxide (scCO2) has been presented as a green alternative; however, its high operational pressures and temperatures lead to high energy consumption and capital costs.[1]

Liquefied this compound (DME) presents a compelling solution to these challenges.[2][3][4] As a gas at ambient temperature and pressure, DME can be easily handled as a liquid under mild pressure (around 0.59 MPa at 25°C).[2] Its low boiling point of -24.8°C facilitates easy and energy-efficient removal from the extract, minimizing the potential for thermal degradation of sensitive compounds and ensuring low residual solvent levels.[2] One of the most significant advantages of DME is its partial miscibility with water, allowing for the direct extraction from wet biomass without the need for energy-intensive drying pre-treatments.[5][6] This unique property makes it particularly suitable for extracting compounds from fresh plant materials and microalgae.[5]

Physicochemical Properties of this compound

The efficacy of an extraction solvent is dictated by its physical and chemical properties. This compound possesses a unique combination of characteristics that make it a versatile solvent for a broad range of natural products.

| Property | Value | Reference |

| Molecular Formula | CH₃OCH₃ | [7] |

| Molar Mass | 46.07 g/mol | [7] |

| Boiling Point | -24.8 °C | [2] |

| Density (liquid, -25°C) | 0.735 g/mL | [7] |

| Vapor Pressure (25°C) | ~0.59 MPa (5.8 atm) | [2] |

| Dielectric Constant | 5.02 | [5] |

| Solubility in Water (20°C) | 71 g/L | [7] |

| Water Solubility in DME (25°C) | 7.0 wt% | [2] |

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's behavior by breaking down its cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The closer the HSP values of a solvent and a solute, the higher the likelihood of dissolution.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (DME) | 15.4 | 6.3 | 6.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| β-Carotene | ~18.5 | ~0.0 | ~2.0 |

| Chlorophyll a | ~18.0 | ~5.0 | ~6.0 |

| Quercetin | ~19.0 | ~12.0 | ~16.0 |

Note: HSP values for natural products are estimates and can vary based on the calculation method.

Comparative Extraction Efficiency

Quantitative data consistently demonstrates the high extraction efficiency of this compound, often surpassing or performing comparably to traditional solvents while offering significant environmental and process advantages.

Lipid Extraction from Microalgae

DME is particularly effective for extracting lipids from wet microalgae, a process that is notoriously energy-intensive with conventional methods that require drying.

| Microalgae Species | Compound | DME Yield (% dry weight) | Hexane Yield (% dry weight) | Other Solvent Yield (%) | Notes | Reference |

| Haematococcus pluvialis | Total Lipids | 30.0% | - | 43.0% (Acetone, with cell disruption) | DME extraction performed on wet biomass without cell disruption. | |

| Tetraselmis sp. M8 | Total Lipids | - | 52 ml hexane alone | 39 ml hexane + 13 ml ethanol (B145695) | The mixture of hexane and ethanol showed significantly higher extraction efficiency for both total lipids and total FAMEs. | [8] |

| Chlorella pyrenoidosa | Total Lipids | - | - | 95.73 ± 0.52 mg/g (2-MeTHF:isoamyl alcohol) | Green solvents 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) were used. | [9] |

Extraction of Other Bioactive Compounds

DME's versatility extends to a range of other valuable natural products.

| Natural Source | Target Compound | DME Yield | Supercritical CO₂ Yield | Other Solvent Yield | Notes | Reference |

| Green Coffee Beans | Caffeine | 0.479 mg/g | 0.32 mg/g (25 MPa, 40°C) | - | DME shows higher yield at milder conditions. | [10] |

| Hops (Aurora variety) | α-acids | 9.6% | Comparable to DME | - | Optimal DME conditions: 40°C and 100 bar. | [6] |

| Hops (Aurora variety) | β-acids | 4.5% | Comparable to DME | - | Optimal DME conditions: 60°C and 50 bar. | [6] |

| Hops (Aurora variety) | Total Extract | 25.6% | Comparable to DME | - | Optimal DME conditions: 60°C and 150 bar. | [6] |

| Citrus Peels | Essential Oils | Nearly same amount as SD | - | - | Steam Distillation (SD) is a common method. DME also extracts flavonoids not obtainable by SD. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction of key natural product classes using liquefied this compound at a laboratory scale.

General Laboratory-Scale DME Extraction Setup

A typical laboratory-scale setup for DME extraction consists of a DME cylinder, a cooling unit to liquefy the DME, an extraction vessel, a collection vessel, and a system for solvent recovery. The extraction is typically performed at room temperature and a pressure of approximately 0.59 MPa.

Protocol for Lipid and Astaxanthin (B1665798) Extraction from Wet Haematococcus pluvialis

Objective: To extract lipids and astaxanthin from wet microalgal biomass.

Materials and Equipment:

-

Wet Haematococcus pluvialis biomass

-

Liquefied this compound

-

Laboratory-scale DME extraction system (as described above)

-

High-pressure liquid chromatography (HPLC) system for analysis

Procedure:

-

Load the wet H. pluvialis biomass into the extraction vessel.

-

Cool the DME cylinder in a cooling bath (e.g., dry ice/acetone) to ensure it remains in a liquid state during transfer.

-

Pressurize the system to approximately 0.59 MPa with gaseous DME to facilitate the flow of liquefied DME.

-

Introduce the liquefied DME into the extraction vessel containing the biomass.

-

Allow the DME to percolate through the biomass for a predetermined extraction time (e.g., 30 minutes). The DME, being partially miscible with water, will simultaneously dewater the biomass and extract the lipids and astaxanthin.

-

Collect the DME extract (containing lipids, astaxanthin, and water) in the collection vessel.

-

Gently release the pressure in the collection vessel. The DME will evaporate due to its low boiling point, leaving behind a biphasic mixture of the lipid-rich extract and water.

-

Separate the lipid layer from the aqueous layer.

-

Analyze the lipid extract for astaxanthin content using HPLC.

Results:

-

Lipid extraction yield: 30.0% of the dry weight of the microalgae.

-

Astaxanthin concentration in the extracted lipid: 0.33%.

-

Dewatering efficiency: 92% of the water in the wet biomass was removed.

Protocol for Flavonoid Extraction from Citrus Peel

Objective: To extract flavonoids from citrus peel.

Materials and Equipment:

-

Fresh citrus peels (e.g., orange, lemon), minced

-

Liquefied this compound

-

Laboratory-scale DME extraction system

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Place the minced citrus peels into the extraction vessel.

-

Follow steps 2-5 from the protocol for lipid and astaxanthin extraction. A shorter extraction time (e.g., 15-20 minutes) may be sufficient.

-

Collect the DME extract in the collection vessel.

-

Evaporate the DME by releasing the pressure. The extract will contain essential oils and flavonoids.

-

The resulting extract can be further processed to separate the essential oils from the flavonoids.

-

Analyze the extract for flavonoid content (e.g., hesperidin, naringin) using HPLC.

Notes:

-

DME extraction of citrus peels has been shown to yield both essential oils and flavonoids, which are not always co-extracted with traditional methods like steam distillation.

-

The yield of flavonoids with DME is generally lower than with highly polar solvents like a DMSO/methanol mixture. However, DME offers the advantage of being a food-grade solvent.

Safety and Handling of this compound

While DME is considered non-toxic, it is a flammable gas and requires proper handling procedures.

-

Ventilation: All work with DME should be conducted in a well-ventilated fume hood.

-

Ignition Sources: Keep DME away from open flames, sparks, and hot surfaces. Use spark-proof tools and equipment.

-

Pressure: The extraction system must be designed to withstand the pressures involved (typically up to 1 MPa).

-

Personal Protective Equipment (PPE): Wear safety glasses, and appropriate gloves.

-

Storage: Store DME cylinders in a cool, well-ventilated area away from direct sunlight.

Environmental Impact and Sustainability

This compound is considered an environmentally friendly solvent for several reasons:

-

Low Ozone Depletion Potential: DME does not contribute to the depletion of the ozone layer.

-

Low Global Warming Potential: It has a low impact on global warming compared to many other solvents.

-

Biodegradability: DME is readily biodegradable.

-

Reduced Energy Consumption: The ability to extract from wet biomass and the low energy required for solvent removal significantly reduce the overall energy consumption of the extraction process compared to methods like supercritical CO2 extraction.[1]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Advantages of this compound as a Green Solvent.

Experimental Workflows

Caption: General Workflow for Natural Product Extraction with DME.

Logical Relationships

Caption: Schematic of a Laboratory-Scale DME Extraction Apparatus.

Conclusion

Liquefied this compound stands out as a highly promising green solvent for the extraction of natural products. Its unique physicochemical properties, particularly its ability to efficiently extract compounds from wet biomass at low temperatures and pressures, offer significant advantages over traditional solvents and supercritical CO2. The ease of solvent removal ensures high-purity extracts with minimal thermal degradation and low residual solvent levels. While careful handling due to its flammability is necessary, the overall safety profile and environmental benefits make DME an attractive option for researchers and industries seeking sustainable and efficient extraction technologies. As research continues to expand the applications of DME to a wider range of natural products, it is poised to become a cornerstone of green chemistry in natural product science.

References

- 1. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extraction and Separation of Natural Products from Microalgae and Other Natural Sources Using Liquefied this compound, a Green Solvent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aithor.com [aithor.com]

- 5. Effective lipid extraction from undewatered microalgae liquid using subcritical this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of several methods for effective lipid extraction from wet microalgae using green solvents [ideas.repec.org]

- 10. d-nb.info [d-nb.info]

A Technical Guide to Catalytic Pathways for Direct Dimethyl Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl Ether (DME) is gaining significant attention as a clean, non-toxic, and sustainable alternative to conventional fossil fuels like diesel and liquefied petroleum gas (LPG).[1][2] Its high cetane number, high oxygen content, and soot-free combustion make it an environmentally benign energy carrier.[1] Traditionally, DME is produced via a two-step process involving the synthesis of methanol (B129727) from syngas followed by its catalytic dehydration.[3] However, this indirect route is hampered by the low per-pass conversion of methanol synthesis due to thermodynamic limitations, which necessitates high recirculation ratios and increases capital costs.[3]

The direct synthesis of DME in a single reactor overcomes these limitations by integrating methanol synthesis and its subsequent dehydration.[4][5] This integration shifts the reaction equilibrium, leading to higher syngas conversion rates (up to 90%) and a significant reduction in production costs by 20-30%.[3] This guide provides an in-depth technical overview of the core catalytic pathways, catalyst systems, experimental methodologies, and performance data associated with the direct synthesis of DME.

Core Catalytic Pathways

The direct synthesis of DME is primarily achieved through two main routes: the hydrogenation of synthesis gas (syngas) and the hydrogenation of carbon dioxide (CO₂). Both pathways rely on bifunctional catalysts that facilitate a cascade of reactions within a single reactor.

Direct DME Synthesis from Syngas

This is the most established direct route, utilizing syngas (a mixture of CO and H₂) typically derived from natural gas, coal, or biomass. The process involves three key reactions occurring simultaneously on a bifunctional catalyst.[2][6]

-

Methanol Synthesis: Carbon monoxide is hydrogenated to form methanol.

-

CO + 2H₂ ↔ CH₃OH

-

-

Methanol Dehydration: The newly formed methanol is immediately dehydrated to DME.

-

2CH₃OH ↔ CH₃OCH₃ + H₂O

-

-

Water-Gas Shift (WGS) Reaction: Water produced during dehydration reacts with CO to produce more H₂ and CO₂.

-

CO + H₂O ↔ CO₂ + H₂

-